Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)-

Description

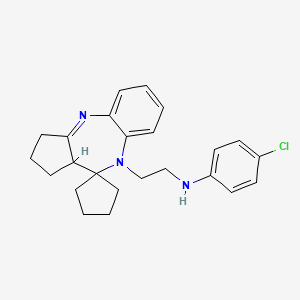

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- is a complex heterocyclic compound. This compound is part of the benzodiazepine family, which is known for its significant pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties . The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.

Properties

CAS No. |

133307-94-5 |

|---|---|

Molecular Formula |

C24H28ClN3 |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

4-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C24H28ClN3/c25-18-10-12-19(13-11-18)26-16-17-28-23-9-2-1-7-22(23)27-21-8-5-6-20(21)24(28)14-3-4-15-24/h1-2,7,9-13,20,26H,3-6,8,14-17H2 |

InChI Key |

QVAWPGPIIWDLGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- typically involves a multi-component reaction (MCR). One common method involves the condensation of 1,2-diamine with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation–cyclization process can be used to produce 1,5-benzodiazepines in good to excellent yields . Another method involves using ferrocene anchored activated carbon as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like ferrocene supported activated carbon can be advantageous due to their high thermal stability, low cost, and recyclability . These catalysts facilitate the reaction of diamines and ketones to form the desired benzodiazepine derivatives efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Condensation: The formation of the benzodiazepine ring involves the condensation of diamines with ketones.

Cyclization: The cyclization process is crucial for forming the spiro structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

1,2-diamine: A key starting material for the condensation reaction.

Ketones: Both aromatic and aliphatic ketones can be used.

Catalysts: BiCl3 and ferrocene anchored activated carbon are effective catalysts

Major Products

The major product of these reactions is the spiro-benzodiazepine derivative, which exhibits significant pharmacological activities .

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to benzodiazepine receptors in the central nervous system, which modulates the activity of neurotransmitters like GABA (gamma-aminobutyric acid) . This interaction results in the compound’s anxiolytic, anticonvulsant, and sedative effects.

Comparison with Similar Compounds

Similar Compounds

1,5-Benzodiazepines: Share a similar core structure and exhibit comparable pharmacological activities.

Tetrazolyldiazepines: Another class of benzodiazepine derivatives with distinct biological properties.

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-chlorophenyl)- is unique due to its spiro structure, which imparts specific pharmacological properties and enhances its stability . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.